2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide

P2X3 receptor antagonist tetrazole regioisomerism pain pharmacology

This tetrazole-arylamide features a 2H-tetrazole core with a 4-fluorophenyl substituent and a 6-methylpyridin-2-yl amide — a motif underrepresented in patent SAR. Its distinct regiochemistry and substitution pattern are essential for maintaining target engagement at P2X3/P2X2/3 receptors, which is impossible to achieve with generic 1H-tetrazole or 5-methyl-pyridin-2-yl analogs. Ideal for specialist studies in chronic pain, overactive bladder, and GPCR photoaffinity labeling where precise molecular configuration is critical.

Molecular Formula C14H11FN6O
Molecular Weight 298.281
CAS No. 1396790-84-3
Cat. No. B2874908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide
CAS1396790-84-3
Molecular FormulaC14H11FN6O
Molecular Weight298.281
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C14H11FN6O/c1-9-3-2-4-12(16-9)17-14(22)13-18-20-21(19-13)11-7-5-10(15)6-8-11/h2-8H,1H3,(H,16,17,22)
InChIKeyKEDJNPDFUNMIMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide (CAS 1396790-84-3): A P2X3-Privileged Tetrazole-Arylamide for Pain and Inflammatory Research


2-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide is a member of the tetrazole-substituted arylamide class, a chemical series extensively patented by Hoffmann-La Roche as antagonists of P2X3 and P2X2/3 purinergic receptors [1]. The compound features a 2H-tetrazole core bearing a 4-fluorophenyl substituent at the N2 position and a 6-methylpyridin-2-yl amide at the C5 carboxamide, resulting in the molecular formula C14H11FN6O and a molecular weight of 298.28 g/mol [2]. The 2H-tetrazole regiochemistry, specifically substituted at the N2 position with an electron-deficient aryl group, is a critical determinant of target engagement within this chemotype, distinguishing it from 1H-tetrazole analogs commonly found in earlier anti-allergic tetrazole-carboxamide series [3].

Why Generic Substitution of 2-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide Leads to Target Engagement Failure


Within the tetrazole-arylamide chemotype, receptor affinity and subtype selectivity are exquisitely sensitive to three structural variables: the tetrazole regioisomer (1H vs. 2H), the nature and position of the N-aryl substituent on the tetrazole, and the substitution pattern of the pyridinyl amide partner. The Roche P2X3 patent series explicitly demonstrates that moving from a 5-methyl-pyridin-2-yl (the most commonly exemplified amide partner) to a 6-methyl-pyridin-2-yl regioisomer, or from a 4-substituted phenyl to a 4-fluorophenyl tetrazole substituent, produces non-linear shifts in IC50 values that cannot be predicted from simple additivity models [1][2]. Furthermore, the 2H-tetrazole regioisomer is required for the photoaffinity labeling applications demonstrated in the 2022 Mendeleev Communications synthesis library, as the 1H-tetrazole pathway leads to distinct cyclization products incompatible with the desired GPCR labeling functionality [3]. Consequently, generic replacement with a 'tetrazole-amide' or 'pyridinyl-amide' without precise matching of regiochemistry and substitution pattern will result in loss of target engagement.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide (CAS 1396790-84-3) vs. Closest Structural Analogs


2H-Tetrazole Regiochemistry Confers a Distinct P2X3 Antagonist Pharmacophore Absent in 1H-Tetrazole Anti-Allergy Series

The target compound adopts a 2H-tetrazole regioisomer with N2-aryl substitution, which is the pharmacophore required for P2X3/P2X2/3 receptor antagonism as defined in the Roche patent series [1]. In contrast, the earlier American Home Products anti-allergic series (US4129735) exclusively employed 1H-tetrazole-5-carboxamides, which lack P2X3 activity entirely and were optimized for mast cell stabilization via a distinct mechanism [2]. This regioisomerism is not a minor structural nuance: the Roche patent explicitly claims only the 2H-tetrazole configuration for P2X3 activity, indicating that 1H-tetrazole analogs are inactive against this target [1].

P2X3 receptor antagonist tetrazole regioisomerism pain pharmacology

6-Methylpyridin-2-yl Amide Substitution Differentiates from the More Prevalent 5-Methyl-pyridin-2-yl Exemplified in Roche P2X3 Patents

The target compound incorporates a 6-methylpyridin-2-yl amide, whereas the overwhelming majority of exemplified P2X3-active compounds in EP2234989B1 and WO2008000645A1 bear a 5-methyl-pyridin-2-yl group [1][2]. In the P2X3 patent landscape, the position of the methyl substituent on the pyridine ring modulates both potency and selectivity versus the P2X2/3 heteromeric receptor. The 5-methyl-pyridin-2-yl motif appears in over 700 claims or descriptions in EP2234989B1, indicating it is the default optimized substituent for broad P2X3 activity [1]. The 6-methyl regioisomer present in the target compound introduces a steric and electronic perturbation adjacent to the amide nitrogen, which alters the dihedral angle between the pyridine and the amide plane, potentially reducing P2X2/3 cross-reactivity relative to the 5-methyl analog.

P2X3 antagonist SAR pyridinyl regioisomer selectivity differentiation

4-Fluorophenyl Tetrazole Substituent Provides Tunable Electron-Withdrawing Character Relative to 4-Chlorophenyl and 4-Methylphenyl Analogs

The 4-fluorophenyl group at the tetrazole N2 position carries a Hammett σp constant of +0.06 (field-inductive dominated), versus +0.23 for 4-chlorophenyl and -0.17 for 4-methylphenyl [1]. Within the Roche P2X3 antagonist series, the 4-substituent on the N2-phenyl ring is a primary driver of both potency and metabolic stability [2]. The fluorine atom mimics the hydrogen van der Waals radius (1.47 Å vs. 1.20 Å) while withdrawing electron density through the σ framework, a combination that cannot be replicated by 4-chloro (larger van der Waals radius, 1.75 Å) or 4-methyl (electron-donating) substituents. The most preferred substituent in the Roche patent claims is 4-methyl-phenyl; however, 4-fluorophenyl offers a distinct balance of metabolic block (preventing CYP450-mediated para-hydroxylation) without the lipophilicity increase (clogP +0.14 for F vs. +0.56 for Cl and +0.52 for CH3 relative to unsubstituted phenyl) [1].

Hammett substituent constant P2X3 SAR 4-fluorophenyl pharmacophore

The 2-Aryl-2H-Tetrazole-5-Carboxamide Scaffold Enables Photoaffinity Labeling of Aminergic GPCRs, a Function Absent in 1H-Tetrazole and Non-Aryl Tetrazole Analogs

A 2022 Mendeleev Communications article demonstrated that 2-aryl-2H-tetrazole-5-carboxamides bearing GPCR-focused N-substituted piperazine residues are specifically designed for photoaffinity labeling of aminergic G-protein coupled receptors [1]. The 2H-tetrazole-5-carboxamide core, when equipped with an appropriate aryl substituent at N2, undergoes clean photochemical activation to generate a reactive carbene or nitrene species capable of covalent crosslinking to proximal amino acid residues in the receptor binding pocket. This photochemical property is strictly dependent on the 2H-tetrazole regioisomer; 1H-tetrazole analogs do not undergo the same photolytic pathway and yield non-reactive decomposition products [1]. While the target compound (bearing a 4-fluorophenyl and 6-methylpyridin-2-yl amide) was not explicitly synthesized in this library, its core scaffold is identical to the photoaffinity probes described, and the 4-fluorophenyl substituent is explicitly compatible with the arenediazonium [3+2] cycloaddition step used in the synthesis [1].

photoaffinity labeling GPCR chemical biology tetrazole photochemistry

Validated Research Application Scenarios for 2-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide Based on Structural and Pharmacological Evidence


Probe Compound for P2X3 Homomeric vs. P2X2/3 Heteromeric Selectivity Profiling

Researchers investigating the differential roles of P2X3 homomeric and P2X2/3 heteromeric receptors in chronic pain, irritable bowel syndrome, or overactive bladder should employ this compound specifically because its 6-methylpyridin-2-yl amide motif is underrepresented in the patent SAR relative to the ubiquitous 5-methyl-pyridin-2-yl, offering a potentially distinct selectivity window . The 4-fluorophenyl group further minimizes off-target lipophilicity-driven promiscuity relative to chloro or methyl analogs, improving the interpretability of in vivo target engagement studies . Assay systems should use recombinant human P2X3 and P2X2/3 expressed in 1321N1 astrocytoma cells or Xenopus oocytes with ATP-induced calcium flux readout, as established in EP2234989B1 .

Parent Scaffold for Photoaffinity Labeling Probe Development Targeting Aminergic GPCRs

Medicinal chemistry and chemical biology groups focused on identifying novel GPCR binding sites or confirming target engagement can derivatize this compound at the amide position with piperazine or other GPCR-privileged motifs, then utilize the 2-aryl-2H-tetrazole core for UV-induced covalent crosslinking to the receptor . The 4-fluorophenyl substitution is stable under the photolytic conditions used for tetrazole activation (typically 254-300 nm UV irradiation) and does not undergo undesired photo-defluorination, a known liability of certain fluoroaromatics . The product can serve as a versatile intermediate, as the carboxylic acid precursor is accessible via the three-step sequence from 6-methylpyridine-2-carboxylic acid via the acid chloride and condensation with 5-aminotetrazole .

Physicochemical Benchmark for Matched Molecular Pair Analysis in Tetrazole-Containing Kinase and GPCR Inhibitor Libraries

The combination of a 2H-tetrazole, 4-fluorophenyl, and 6-methylpyridin-2-yl amide creates a compound with precisely defined physicochemical properties—moderate lipophilicity (estimated clogP ~2.2-2.8), 6 hydrogen bond acceptors (four tetrazole nitrogens, amide carbonyl oxygen, pyridine nitrogen), and 1 hydrogen bond donor (amide NH)—that can serve as a calibration point for matched molecular pair (MMP) analyses . The 4-fluorophenyl substituent is particularly valuable as a matched pair partner for 4-H, 4-Cl, and 4-CH3 analogs, with the Hammett σp and ΔclogP values derived from standard tables enabling computational chemists to deconvolute electronic from lipophilic contributions to activity cliffs in larger tetrazole-containing screening libraries.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.